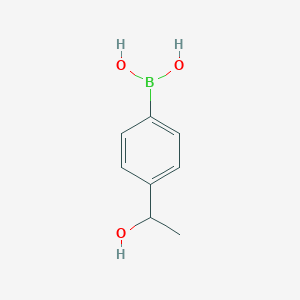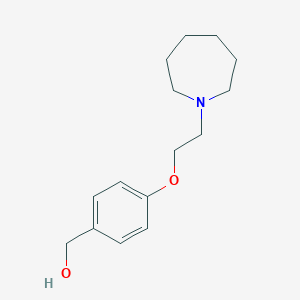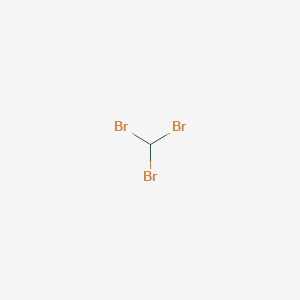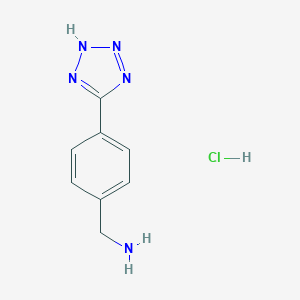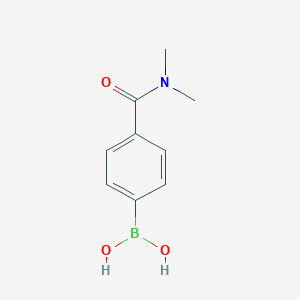
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Descripción general
Descripción
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is an organic compound with the chemical formula C10H14BNO3 . It appears as a white crystalline solid or powdery substance .
Synthesis Analysis
This compound is used in coupling reactions and as intermediates . It is also used as a reagent for Suzuki-Miyaura cross-coupling reaction , Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling , Rhodium (Rh)-catalyzed asymmetric addition reactions , and Palladium (Pd)-catalyzed C-OH bond activation .Molecular Structure Analysis
The molecular formula of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is C10H14BNO3 . The average mass is 164.997 Da and the monoisotopic mass is 165.096115 Da .Chemical Reactions Analysis
This compound is used as a reactant for preparation of selective glucocorticoid receptor agonists, ATP-competitive inhibitors of the mammalian target of rapamycin, and pyrrolopyridines as inhibitors of insulin-like growth factor-1 receptor tyrosine kinase .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 144-146°C . It is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reaction
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is utilized as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, often used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Preparation of Push-Pull Arylvinyldiazine Chromophores
This compound is used in the preparation of push-pull arylvinyldiazine chromophores. These chromophores are important in the study of light-absorbing materials and have potential applications in organic electronics and photonics .
3. Synthesis of Selective Glucocorticoid Receptor Agonists It serves as a reactant for synthesizing selective glucocorticoid receptor agonists. These agonists are significant in developing treatments for inflammatory diseases and various immune disorders .
4. Inhibitors of Checkpoint 1 Kinase (CHK1) The compound is also involved in the preparation of (thienopyridine)carboxamides as checkpoint 1 kinase (CHK1) inhibitors. CHK1 inhibitors have therapeutic potential in cancer treatment by targeting the DNA damage response pathway .
5. ATP-Competitive Inhibitors of Mammalian Target of Rapamycin (mTOR) Another application is in synthesizing [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones as ATP-competitive inhibitors of mTOR. mTOR inhibitors are researched for their role in cancer therapy and metabolic disorders .
6. Insulin-Like Growth Factor-1 Receptor Tyrosine Kinase Inhibitors 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is used to prepare pyrrolopyridines as inhibitors of insulin-like growth factor-1 receptor tyrosine kinase, which are explored for their anti-cancer properties .
7. Organic Dyes for Dye-Sensitized Solar Cells This compound is also used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). DSSCs are a promising type of solar cell due to their low cost and ease of production .
8. Helical Ortho-Phenylene Oligomers with Terminal Push-Pull Substitution Lastly, it is used to create helical ortho-phenylene oligomers with terminal push-pull substitution. These oligomers have potential applications in molecular electronics and as components in organic light-emitting diodes (OLEDs) .
Safety And Hazards
The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to avoid contact with skin, eyes, and the respiratory tract .
Direcciones Futuras
The compound has been used in the preparation of push-pull arylvinyldiazine chromophores , helical ortho-phenylene oligomers with terminal push-pull substitution , and organic dyes for dye-sensitized solar cells . These applications suggest potential future directions in the fields of organic synthesis, materials science, and renewable energy.
Propiedades
IUPAC Name |
[4-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYVSIRDJVQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393109 | |
| Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
CAS RN |
405520-68-5 | |
| Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



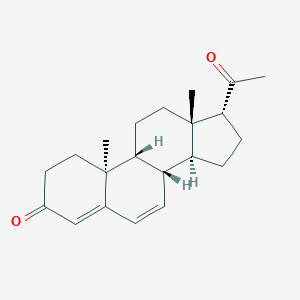
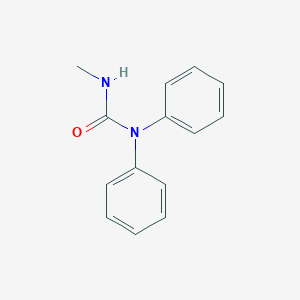
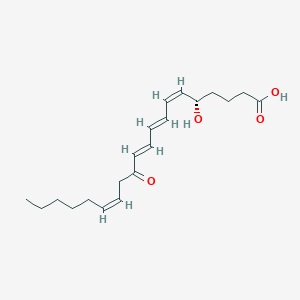
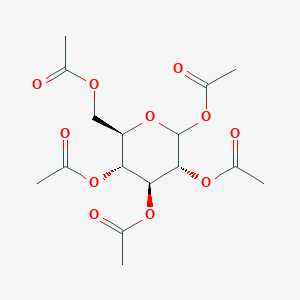

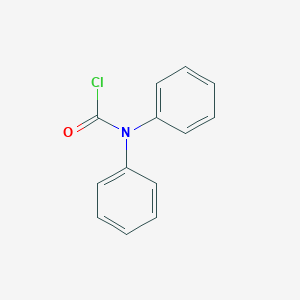
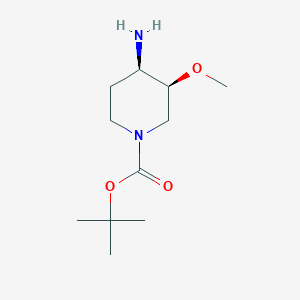
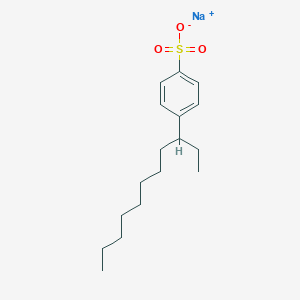
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)

